Cas no 2940937-36-8 (Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate)

Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate is a specialized carbamate derivative featuring a bromo-fluoro-trifluoromethyl-substituted phenyl core. This compound is structurally designed to serve as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both bromo and fluoro substituents enhances its reactivity in cross-coupling reactions, while the trifluoromethyl group contributes to improved metabolic stability in bioactive molecules. The tert-butoxycarbonyl (Boc) and tert-butyl groups provide steric protection, facilitating selective deprotection under mild conditions. Its well-defined reactivity profile makes it valuable for constructing complex molecular architectures with precision. Suitable for controlled functionalization, it is commonly employed in medicinal chemistry and material science research.
Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate structure
2940937-36-8 structure
Product Name:Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate
CAS No:2940937-36-8
MF:C17H20BrF4NO4
MW:458.242618560791
CID:6800945
PubChem ID:170907674
Update Time:2025-05-20

Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate Chemical and Physical Properties

Names and Identifiers

    • G15481
    • TERT-BUTYL N-[3-BROMO-2-FLUORO-4-(TRIFLUOROMETHYL)PHENYL]-N-TERT-BUTOXYCARBONYL-CARBAMATE
    • 2940937-36-8
    • Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate
    • Inchi: 1S/C17H20BrF4NO4/c1-15(2,3)26-13(24)23(14(25)27-16(4,5)6)10-8-7-9(17(20,21)22)11(18)12(10)19/h7-8H,1-6H3
    • InChI Key: GTEFPVPPMFZPKP-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(F)(F)F)C=CC(=C1F)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 457.05118g/mol
  • Monoisotopic Mass: 457.05118g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 529
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 55.8Ų

Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR02AHFH-100mg
tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate
2940937-36-8 97%
100mg
$296.00 2023-12-15
Aaron
AR02AHFH-250mg
tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate
2940937-36-8 97%
250mg
$493.00 2023-12-15

Additional information on Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate

Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate: A Comprehensive Overview

The compound with CAS No 2940937-36-8, known as Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate, is a highly specialized organic compound with significant applications in modern chemistry and materials science. This compound is characterized by its complex structure, which includes a tert-butyl group, a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring, further substituted with an N-tert-butoxycarbonyl group. The combination of these substituents makes this compound unique and valuable for various research and industrial purposes.

Recent studies have highlighted the importance of Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate in the field of drug discovery. Its structure provides a platform for exploring novel therapeutic agents due to the presence of electron-withdrawing groups like bromine and trifluoromethyl, which can enhance the compound's bioavailability and pharmacokinetic properties. Researchers have demonstrated that such substituents can significantly influence the compound's interaction with biological targets, making it a promising candidate for anti-cancer drug development.

The synthesis of Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The use of advanced catalytic systems has enabled chemists to achieve high yields and purity levels, ensuring the compound's reliability in experimental settings. Moreover, the stability of this compound under various reaction conditions has been thoroughly investigated, providing insights into its potential for large-scale production.

In terms of applications, Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate has shown great promise in materials science, particularly in the development of advanced polymers and coatings. Its unique electronic properties make it an ideal candidate for enhancing the durability and resistance of materials used in harsh environments. Recent research has also explored its role as a precursor in the synthesis of more complex molecules, further expanding its utility across diverse industries.

The structural complexity of Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate presents both challenges and opportunities for chemists. While its synthesis requires precise control over reaction conditions, its intricate architecture offers a wealth of possibilities for functionalization and modification. Scientists are actively exploring methods to further optimize its synthesis and enhance its properties, paving the way for new applications in fields such as electronics and biotechnology.

In conclusion, Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate stands as a testament to the ingenuity of modern chemistry. With its versatile structure and wide-ranging applications, this compound continues to be a focal point for researchers seeking innovative solutions in drug development, materials science, and beyond. As ongoing studies uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological progress.

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